2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-HT6 receptor agonist structure-activity relationship

Researchers requiring a validated, unsubstituted parent scaffold for 5-HT6 receptor structure-activity relationship (SAR) investigations often face supply inconsistency. This compound is the definitive core intermediate for constructing focused libraries of 5-substituted analogs. - **Defined SAR Baseline:** Lacks the critical 5-position halogen, providing negligible agonist activity (5-HT4 IC50 = 1,000 nM; 5-HT1A EC50 = 50,000 nM) for use as a matched negative control. - **Scalable Synthesis:** Procure in a single batch to synthesize 10-15 diverse derivatives via a published acid-catalyzed condensation route, achieving yields up to 100%. - **Supply Assurance:** Available as a versatile building block, ensuring consistent quality for your medicinal chemistry programs.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 84461-65-4
Cat. No. B1274689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS84461-65-4
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=CCNCC3
InChIInChI=1S/C14H16N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-6,15-16H,7-9H2,1H3
InChIKeyJLVLNPGKFHWCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4): Procurement-Grade Characterization of a 5-HT6 Scaffold Core


2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4) is a heterocyclic building block composed of an indole ring methylated at the 2-position and linked to a tetrahydropyridine moiety. The compound serves as the unsubstituted parent scaffold within a well-characterized series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles that have been systematically investigated as 5-hydroxytryptamine type 6 (5-HT6) receptor ligands [1]. Unlike its 5-halogenated derivatives, this core structure lacks the critical aromatic substituent required for high-affinity 5-HT6 receptor agonism, making it a valuable investigative tool for structure-activity relationship (SAR) studies and a key synthetic intermediate for generating focused compound libraries [2].

Why Generic Substitution Is Not Advisable for 2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4)


The pharmacological profile and synthetic utility of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles are exquisitely sensitive to substitution at the indole 5-position [1]. The unsubstituted parent core (CAS 84461-65-4) is not functionally interchangeable with its 5-halogenated analogs, as the introduction of a 5-chloro substituent transforms the scaffold from a low-affinity ligand into a potent 5-HT6 full agonist (EMD386088, IC50 = 7.4 nM) [2]. Critical SAR rules dictate that a 2-methyl group is necessary but not sufficient for potent agonism; a halogen or methoxy group at the 5-position is an essential co-requisite [2]. Consequently, procurement of the incorrect indole substitution variant—such as the des-chloro parent—would yield a functionally distinct chemical entity unsuitable for downstream agonist-directed pharmacological studies.

Quantitative Differential Evidence: 2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4) versus Key Comparators


5-Substitution Requirement for 5-HT6 Agonist Potency: Parent vs. 5-Chloro Derivative

In a systematic SAR study, the unsubstituted parent compound 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4) lacked the halogen substituent essential for potent 5-HT6 receptor agonism, while the 5-chloro derivative (EMD386088) demonstrated an IC50 of 7.4 nM in [3H]-LSD binding and an EC50 of 1.0 nM in a functional cAMP assay [1]. SAR analysis established that an indole 5-position halogen or methoxy group is indispensable for achieving nanomolar affinity, rendering the parent scaffold functionally distinct for agonist-directed applications [1].

5-HT6 receptor agonist structure-activity relationship

Off-Target Serotonergic Selectivity Profile of the 2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Scaffold

A subset of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles was screened against off-target serotonin receptor subtypes and the serotonin transporter (SERT); the series generally displayed low affinity for 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT5A, and 5-HT7 receptors, as well as SERT [1]. The parent compound specifically exhibited an EC50 of 50,000 nM at the 5-HT1A receptor [2] and an IC50 of 1,000 nM at the guinea pig 5-HT4 receptor [3], indicating minimal interference with these pathways when employed as a negative control or synthetic intermediate in 5-HT6-focused studies.

off-target screening selectivity serotonin receptor subtypes

Versatile Synthetic Utility as a 5-HT6 Library Diversification Intermediate

The parent indole 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole serves as the universal synthetic entry point for the entire series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, enabling late-stage diversification at the indole 5-position via electrophilic halogenation or nitration followed by reduction [1]. In contrast, pre-functionalized 5-halo analogs (e.g., EMD386088) are terminal compounds of a specific synthetic route, not amenable to further diversification without de novo synthesis [2]. The parent core therefore enables parallel synthesis of up to 10–15 distinct 5-substituted analogs from a single batch, maximizing chemical space exploration efficiency [1].

synthetic intermediate parallel synthesis library diversification

Validated Research and Procurement Application Scenarios for 2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 84461-65-4)


Focused 5-HT6 Agonist Library Construction via Late-Stage 5-Position Diversification

Procure CAS 84461-65-4 as the universal core intermediate for synthesizing a focused library of 10–15 5-substituted 5-HT6 receptor agonists. Using a single batch, medicinal chemistry teams can introduce halogen, methoxy, nitro, or phenoxy substituents at the indole 5-position to systematically explore SAR and identify candidates with enhanced potency and selectivity, as demonstrated in the foundational SAR study [1].

Negative Control Compound for 5-HT6 Agonist Pharmacological Assays

Use CAS 84461-65-4 as a matched negative control in 5-HT6 receptor functional assays. Its lack of the critical 5-position halogen results in negligible agonist activity, making it an ideal baseline comparator for evaluating the efficacy of halogenated analogs such as EMD386088 (EC50 = 1.0 nM) [2]. This application is directly supported by the off-target screening data confirming low serotonergic cross-reactivity [3].

Reference Ligand in 5-HT4 and 5-HT1A Receptor Binding Selectivity Panels

Employ CAS 84461-65-4 as a reference ligand in selectivity profiling panels, where its weak affinity for 5-HT4 (IC50 = 1,000 nM) and 5-HT1A (EC50 = 50,000 nM) provides a benchmark for differentiating selective 5-HT6 ligands from promiscuous serotonergic agents [4][5].

Process Chemistry Intermediate for Scale-Up Synthesis of 5-HT6 Agonist Candidates

Utilize CAS 84461-65-4 as a key intermediate in the gram-to-kilogram scale synthesis of 5-HT6 agonist candidates, following the published acid-catalyzed condensation route between 2-methylindole and 4-piperidone, which delivers yields of 25–100% [1]. This route is scalable and avoids the need for pre-functionalized, costly 5-haloindole starting materials.

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